Mcl1-IN-5

Mcl-1 Inhibition Binding Affinity BH3-mimetic

Mcl1-IN-5, also referenced as Compound 21, is a synthetic, macrocyclic small molecule designed to function as a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). It is part of a class of BH3-mimetics that disrupt the interaction between Mcl-1 and pro-apoptotic proteins like BAK and BIM, thereby promoting apoptosis in Mcl-1-dependent cancer cells.

Molecular Formula C45H52ClN5O6S
Molecular Weight 826.4 g/mol
Cat. No. B12393777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMcl1-IN-5
Molecular FormulaC45H52ClN5O6S
Molecular Weight826.4 g/mol
Structural Identifiers
SMILESCN1CCCNC(CC(=O)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)NC(CC1=O)CC4=CC(=C(C=C4)Cl)CCC5=CC=CC=C5)CC6=CC=C(C=C6)S(=O)(=O)C
InChIInChI=1S/C45H52ClN5O6S/c1-50-24-8-23-47-36(26-32-14-19-38(20-15-32)58(2,56)57)28-42(52)49-40-22-18-34-11-6-7-12-41(34)51(45(40)55)30-43(53)48-37(29-44(50)54)27-33-16-21-39(46)35(25-33)17-13-31-9-4-3-5-10-31/h3-7,9-12,14-16,19-21,25,36-37,40,47H,8,13,17-18,22-24,26-30H2,1-2H3,(H,48,53)(H,49,52)/t36-,37+,40+/m1/s1
InChIKeyQEHQHBCVCNHRGD-KHPQHOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mcl1-IN-5 for Research Procurement: A Potent Macrocyclic Mcl-1 Inhibitor


Mcl1-IN-5, also referenced as Compound 21, is a synthetic, macrocyclic small molecule designed to function as a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1) [1]. It is part of a class of BH3-mimetics that disrupt the interaction between Mcl-1 and pro-apoptotic proteins like BAK and BIM, thereby promoting apoptosis in Mcl-1-dependent cancer cells. The compound's molecular formula is C45H52ClN5O6S, corresponding to a molecular weight of 826.44 g/mol, and it is typically supplied for in vitro and in vivo research applications [2]. Structurally, it is a non-natural peptidic macrocycle, a design feature intended to confer high target affinity and metabolic stability [1].

The Case Against Generic Substitution: Why Mcl-1 Inhibitor Potency and Selectivity Vary Wildly


Substituting Mcl1-IN-5 with another in-class Mcl-1 inhibitor is scientifically unsound due to the vast differences in binding affinity (Ki/IC50), functional cellular activity, and selectivity profiles across the Bcl-2 family. Mcl-1 is a challenging target with a hydrophobic binding groove, and small structural variations among BH3-mimetics lead to orders-of-magnitude differences in potency and selectivity [1]. For instance, while the clinical candidate S63845 and the tool compound A-1210477 both bind Mcl-1 with sub-nanomolar affinity, their physicochemical properties, off-target binding to Bcl-2/Bcl-xL, and cellular efficacy differ significantly [2][3]. Procuring a less characterized or less selective analog introduces the high risk of failing to fully inhibit Mcl-1 in a relevant cellular model or, conversely, producing confounding results due to unintended inhibition of Bcl-2 or Bcl-xL. The quantitative evidence below demonstrates that Mcl1-IN-5 occupies a specific niche defined by exceptional target affinity and exquisite selectivity, making it a non-fungible tool for definitive Mcl-1 biology studies.

Mcl1-IN-5 vs. Comparators: Head-to-Head Evidence for Superior Mcl-1 Binding Affinity


Superior Biochemical Binding Affinity (Ki) Against the Leading Clinical Candidate S63845

Mcl1-IN-5 (Compound 21) demonstrates a binding affinity (Ki) for the human Mcl-1 protein of 0.057 nM, as measured in a biochemical fluorescence polarization assay [1]. This value represents a 3.3-fold higher affinity compared to the clinical-stage Mcl-1 inhibitor S63845, which exhibits a Kd of 0.19 nM for the same target in surface plasmon resonance (SPR) studies [2].

Mcl-1 Inhibition Binding Affinity BH3-mimetic S63845

Greater Than 10-Fold Improvement in Cellular Caspase Activation Compared to the Tool Compound A-1210477

In functional cellular assays using the Mcl-1-dependent MV4-11 acute myeloid leukemia cell line, Mcl1-IN-5 (Compound 21) induces cleavage of the apoptosis marker caspase-3 with an IC50 of 3.78 µM [1]. This cellular potency is 11.6-fold higher than that of the widely used Mcl-1 tool compound A-1210477, which demonstrates an IC50 of 44 µM for caspase-3 activation in the same MV4-11 cell model after a 4-hour treatment [2].

Apoptosis Cellular Efficacy Caspase-3 A-1210477

Exceptional Selectivity Profile (>1000-Fold) Against Bcl-2 and Bcl-xL, a Critical Advantage Over Dual Inhibitors

Mcl1-IN-5 exhibits profound selectivity for Mcl-1 over other pro-survival Bcl-2 family members. In a competitive FRET assay, it displays a >1000-fold selectivity window against both Bcl-2 and Bcl-xL [1]. This level of specificity is a defining feature that differentiates it from dual Bcl-2/Bcl-xL inhibitors like ABT-263 (navitoclax) and the Bcl-2-selective inhibitor ABT-199 (venetoclax), the latter of which shows negligible direct binding to Mcl-1 and is often ineffective in tumors where Mcl-1 is the primary resistance driver [2].

Target Selectivity Bcl-2 Family Off-Target Effects Venetoclax

Optimal Research Applications for Mcl1-IN-5 in Oncology and Targeted Apoptosis


Validating Mcl-1 Dependency in Venetoclax-Resistant Hematologic Malignancies

Given its >1000-fold selectivity for Mcl-1 over Bcl-2/Bcl-xL [1], Mcl1-IN-5 is the ideal tool to dissect resistance mechanisms in cancer cell lines or patient-derived xenografts (PDX) that have relapsed on the Bcl-2 inhibitor venetoclax. Its exquisite target specificity ensures that any observed cytotoxicity can be directly attributed to Mcl-1 inhibition, rather than off-target effects on Bcl-2 or Bcl-xL, providing cleaner and more interpretable data on Mcl-1's role in acquired resistance.

High-Resolution Mechanistic Studies of Mcl-1 Protein-Protein Interactions

The sub-nanomolar binding affinity (Ki = 0.057 nM) of Mcl1-IN-5 [2] makes it a superior probe for quantitative biophysical studies. Its potency allows for the use of low, stoichiometric concentrations in techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Bio-Layer Interferometry (BLI) to precisely characterize the binding kinetics and thermodynamics of Mcl-1's interaction with its endogenous ligands (e.g., BIM, BAK, NOXA), minimizing assay artifacts associated with high compound concentrations.

Functional Apoptosis Studies in Mcl-1-Dependent Solid Tumor and AML Models

With an IC50 of 3.78 µM for caspase-3 activation in MV4-11 AML cells [3], Mcl1-IN-5 demonstrates robust on-target functional activity. This cellular potency is well-suited for in vitro apoptosis assays (e.g., Annexin V staining, caspase activity assays) in a range of Mcl-1-dependent cancer models, including acute myeloid leukemia (AML), multiple myeloma, and certain solid tumors like triple-negative breast cancer. Its activity level provides a strong signal-to-noise ratio for assessing pro-apoptotic effects.

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